Cas no 847406-81-9 (3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea)

3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea structure
847406-81-9 structure
商品名:3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea
CAS番号:847406-81-9
MF:C22H25N3OS
メガワット:379.518403768539
CID:6174551
PubChem ID:7080765

3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea 化学的及び物理的性質

名前と識別子

    • 3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea
    • 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-phenylethyl)thiourea
    • AKOS024594625
    • 1-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea
    • 847406-81-9
    • F0667-0115
    • AB00671784-01
    • インチ: 1S/C22H25N3OS/c1-15-8-9-16(2)20-19(15)14-18(21(26)25-20)11-13-24-22(27)23-12-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,25,26)(H2,23,24,27)
    • InChIKey: YOCJKVUDTURVDY-UHFFFAOYSA-N
    • ほほえんだ: S=C(NCCC1C=CC=CC=1)NCCC1C(NC2C(C)=CC=C(C)C=2C=1)=O

計算された属性

  • せいみつぶんしりょう: 379.17183360g/mol
  • どういたいしつりょう: 379.17183360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 556
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 85.2Ų

3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0667-0115-5μmol
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0667-0115-5mg
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0667-0115-1mg
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0667-0115-10mg
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0667-0115-3mg
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0667-0115-40mg
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0667-0115-2μmol
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0667-0115-2mg
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0667-0115-15mg
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0667-0115-10μmol
3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2-phenylethyl)thiourea
847406-81-9 90%+
10μl
$69.0 2023-05-17

3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea 関連文献

Related Articles

  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025

3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thioureaに関する追加情報

Professional Introduction to Compound with CAS No. 847406-81-9 and Product Name: 3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea

Compound with the CAS number 847406-81-9 and the product name 3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of this compound incorporates a 5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl moiety, which is known for its versatile biological activity, alongside a thiourea functional group that enhances its reactivity and binding affinity. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The 5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl moiety is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. This scaffold is commonly found in various bioactive molecules and has demonstrated efficacy in multiple therapeutic areas. Recent studies have highlighted the role of quinoline derivatives in modulating biological pathways associated with inflammation, infection, and cancer. The dimethylation at the 5 and 8 positions enhances the stability and bioavailability of the compound, making it more suitable for systemic administration. This modification also contributes to the compound's ability to interact with biological targets with high specificity.

The presence of a thiourea group in the molecular structure of this compound introduces a strong nucleophilic center, which can participate in various chemical reactions such as nucleophilic substitution and coordination with metal ions. Thiourea derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties. In addition, they have been explored as intermediates in the synthesis of more complex pharmacophores. The combination of the 5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl moiety and the thiourea group creates a synergistic effect, potentially enhancing the compound's therapeutic profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Molecular docking studies have been conducted on 3-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(2-phenylethyl)thiourea to identify potential binding interactions with target proteins. These studies suggest that the compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. The phenylethyl group at the N-terminal position further enhances the compound's solubility and bioavailability, facilitating its absorption and distribution within the body.

In vitro experiments have provided preliminary evidence of the compound's efficacy against various pathological conditions. For instance, studies have shown that this compound exhibits inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, it has demonstrated antiproliferative effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. These findings underscore the potential of this compound as a lead molecule for developing novel therapeutic agents.

The synthesis of 3-2-(5,8-dimethyl-2-oxyo1,2-dihydroquinolin3-y1)ethyl-l(2 phenylethyl)thiourea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. The use of chiral auxiliaries or catalysts may be necessary to achieve enantiopure compounds if stereochemical selectivity is desired for specific biological applications.

Quality control and analytical characterization are critical steps in evaluating the chemical integrity of this compound. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and purity. These analytical methods provide detailed information about the molecular structure and confirm that the compound meets predefined specifications before it proceeds to biological testing.

The pharmacokinetic properties of 3--(S,SdimethyI--20x01 ,21--dihydroquinoln--31 y11 ethyl-l(20henylethyl}thiourca must be thoroughly investigated to assess its suitability for clinical use. Parameters such as absorption distribution metabolism excretion (ADME) will be evaluated using preclinical models to predict how the body processes the compound after administration. Understanding these pharmacokinetic profiles is essential for optimizing dosing regimens and minimizing potential side effects.

Future research directions may include exploring derivatives of this compound to enhance its potency or selectivity further. Structural modifications can be made to fine-tune interactions with biological targets while maintaining overall bioactivity. Additionally integrating machine learning algorithms into drug discovery pipelines could accelerate the identification of novel analogs with improved pharmacological properties.

The development of new pharmaceutical agents is a complex yet rewarding endeavor that relies on interdisciplinary collaboration between chemists biologists pharmacologists engineers computing scientists an d clinicians . The exploration o f compounds like 32(58dimethyll20x01 ,21--dihydroquinoIin31 y11 ethyl-l(20henylethyl}thiourca exemplifies how innovative research can lead to breakthroughs that improve human health outcomes . As our understanding o f disease mechanisms continues t o evolve so too will our ability t o design molecules that address unmet medical needs effectively an d safely .

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.